Benzene, (1-methyl-1-propenyl)-, (E)-

Descripción general

Descripción

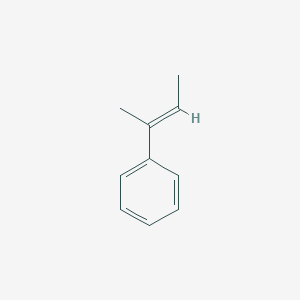

Benzene, (1-methyl-1-propenyl)-, (E)-: . This compound is a stereoisomer of Benzene, (1-methyl-1-propenyl)-, (Z)- and is commonly referred to as α,β-Dimethylstyrene . It is characterized by the presence of a benzene ring substituted with a 1-methyl-1-propenyl group in the E-configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methyl-1-propenyl)-, (E)- typically involves the alkylation of benzene with 1-methyl-1-propenyl halides under Friedel-Crafts alkylation conditions . This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) . The reaction conditions include maintaining a low temperature to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods: On an industrial scale, the production of Benzene, (1-methyl-1-propenyl)-, (E)- can be achieved through the dehydrogenation of isobutylbenzene . This process involves the removal of hydrogen atoms from isobutylbenzene in the presence of a dehydrogenation catalyst such as chromium oxide (Cr2O3) supported on alumina (Al2O3) at elevated temperatures .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), Lewis acid catalysts (AlCl3)

Major Products:

Oxidation: Benzaldehyde, Acetophenone

Reduction: Isobutylbenzene

Substitution: Halogenated derivatives of benzene

Aplicaciones Científicas De Investigación

Industrial Applications

Benzene, (1-methyl-1-propenyl)-, (E)- is utilized in several key sectors:

-

Flavoring and Fragrance :

- This compound is a significant ingredient in the production of flavors and fragrances due to its aromatic properties. It is commonly used in perfumes and food flavoring agents.

- Pesticides :

-

Chemical Intermediates :

- The compound is used as an intermediate in organic synthesis, particularly in the production of other chemicals and pharmaceuticals. Its reactivity allows for the creation of more complex molecules through further chemical reactions.

Health Implications

The safety profile of Benzene, (1-methyl-1-propenyl)-, (E)- has been assessed in various studies:

- Toxicity Studies :

Case Study 1: Use in Agriculture

In a study conducted by the Australian Pesticides and Veterinary Medicines Authority (APVMA), Benzene, (1-methyl-1-propenyl)-, (E)- was evaluated for its efficacy as an insect attractant. The results demonstrated that formulations containing this compound significantly increased insect capture rates compared to controls. This application highlights its importance in integrated pest management strategies.

Case Study 2: Fragrance Industry

A market analysis on the use of Benzene, (1-methyl-1-propenyl)-, (E)- in the fragrance industry revealed that it is a key component in many commercial perfumes. Its pleasant scent profile contributes to the overall olfactory experience of fragrance products. Regulatory assessments have confirmed its safety when used within specified limits .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Flavoring | Used as a flavoring agent in food products | Enhances taste profiles |

| Fragrance | Component in perfumes and cosmetics | Contributes pleasant aroma |

| Pesticides | Insect attractant in agricultural products | Effective in attracting target insects |

| Chemical Intermediates | Used in organic synthesis for pharmaceuticals | Facilitates production of complex compounds |

Mecanismo De Acción

The mechanism of action of Benzene, (1-methyl-1-propenyl)-, (E)- involves its interaction with electrophiles and nucleophiles due to the presence of the electron-rich benzene ring and the electron-deficient propenyl group . The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the propenyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon-carbon double bond .

Comparación Con Compuestos Similares

- Benzene, (1-methyl-1-propenyl)-, (Z)-

- Styrene

- α-Methylstyrene

- β-Methylstyrene

Comparison:

- Benzene, (1-methyl-1-propenyl)-, (E)- and Benzene, (1-methyl-1-propenyl)-, (Z)- are stereoisomers, differing in the spatial arrangement of the propenyl group. The E-isomer has the substituents on opposite sides of the double bond, while the Z-isomer has them on the same side .

- Compared to styrene , Benzene, (1-methyl-1-propenyl)-, (E)- has an additional methyl group on the propenyl chain, which influences its reactivity and physical properties .

- α-Methylstyrene and β-Methylstyrene are positional isomers of Benzene, (1-methyl-1-propenyl)-, (E)- , differing in the position of the methyl group on the styrene backbone .

Actividad Biológica

Benzene, (1-methyl-1-propenyl)-, (E)-, commonly known as isoprene , is a natural compound with significant biological activities. This article delves into its biological properties, including antimicrobial, antidiabetic, and cytotoxic effects, supported by various research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C₅H₈

- Molecular Weight : 68.10 g/mol

- Structure : Isoprene is characterized by its conjugated diene structure, which contributes to its reactivity and biological activities.

Antimicrobial Activity

Isoprene has demonstrated notable antimicrobial properties in various studies. For instance:

- A study evaluating the antibacterial effects of plant extracts containing isoprene derivatives showed broad-spectrum effectiveness against several bacterial strains. The extracts exhibited significant zones of inhibition against Proteus sp. and Pseudomonas aeruginosa .

- The zone of inhibition for the most active fraction containing isoprene was measured at 25 mm against Proteus sp., indicating strong antibacterial potential .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Proteus sp. | 25 |

| Pseudomonas aeruginosa | 18 |

| Staphylococcus sonnei | 5 |

Antidiabetic Activity

Research has also explored the antidiabetic potential of isoprene:

- In a study assessing the inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion, isoprene derivatives showed promising results. The IC50 values indicated that some fractions were more effective than quercetin, a known standard inhibitor .

| Compound | IC50 (μg/mL) |

|---|---|

| Isoprene Fraction | 57.36 |

| Quercetin | 97.45 |

Cytotoxic Activity

The cytotoxic effects of isoprene have been investigated through various assays:

- A brine shrimp lethality bioassay demonstrated that certain concentrations of isoprene derivatives resulted in significant lethality, suggesting potential anticancer properties .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study on the leaf extracts of Leea macrophylla, which contains isoprene derivatives, highlighted its broad-spectrum antibacterial activity. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify active compounds and assess their efficacy against various pathogens .

- Antidiabetic Mechanism : Another investigation focused on the mechanism of action of isoprene in inhibiting α-amylase activity. The findings suggested that the presence of hydroxyl groups in the structure enhances its inhibitory potential .

- Cytotoxic Assessment : Research utilizing brine shrimp as a model organism provided insights into the cytotoxic effects of isoprene. Results indicated that higher concentrations led to increased mortality rates among the shrimp, supporting its potential use in cancer therapy .

Propiedades

IUPAC Name |

[(E)-but-2-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYQBMBIJFNRM-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875937 | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-00-3 | |

| Record name | Benzene, (1-methyl-1-propenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.